

Application Notes and Protocols for In Vivo Experimental Models of Solifenacin

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Compound of Interest

Compound Name: *Suprafenacine*

Cat. No.: *B1682720*

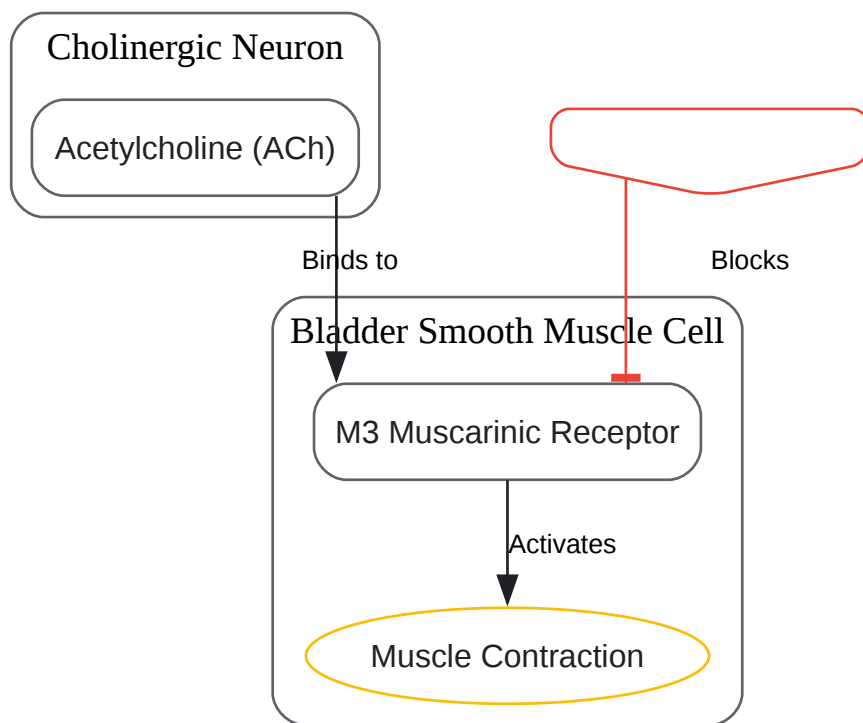
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Note: The initial request specified "**Suprafenacine**." Following a comprehensive search, it has been determined that this is likely a misspelling of "Solifenacin," a well-established muscarinic receptor antagonist. All subsequent information pertains to Solifenacin.

These application notes provide a detailed overview of the in vivo experimental models used in the preclinical evaluation of Solifenacin. The protocols are intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Solifenacin is a competitive antagonist of muscarinic receptors.[1] These receptors are key in mediating cholinergically-driven functions, such as the contraction of the urinary bladder's smooth muscle and salivary secretion.[1] Solifenacin exhibits selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for smooth muscle contraction in the urinary bladder.[2] Preclinical studies have suggested that Solifenacin has a greater selectivity for muscarinic receptors in the bladder compared to those in the salivary glands when compared to other antimuscarinic agents like oxybutynin and tolterodine.[3]



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Caption: Solifenacin's Mechanism of Action.

Pharmacokinetic Studies in Animal Models

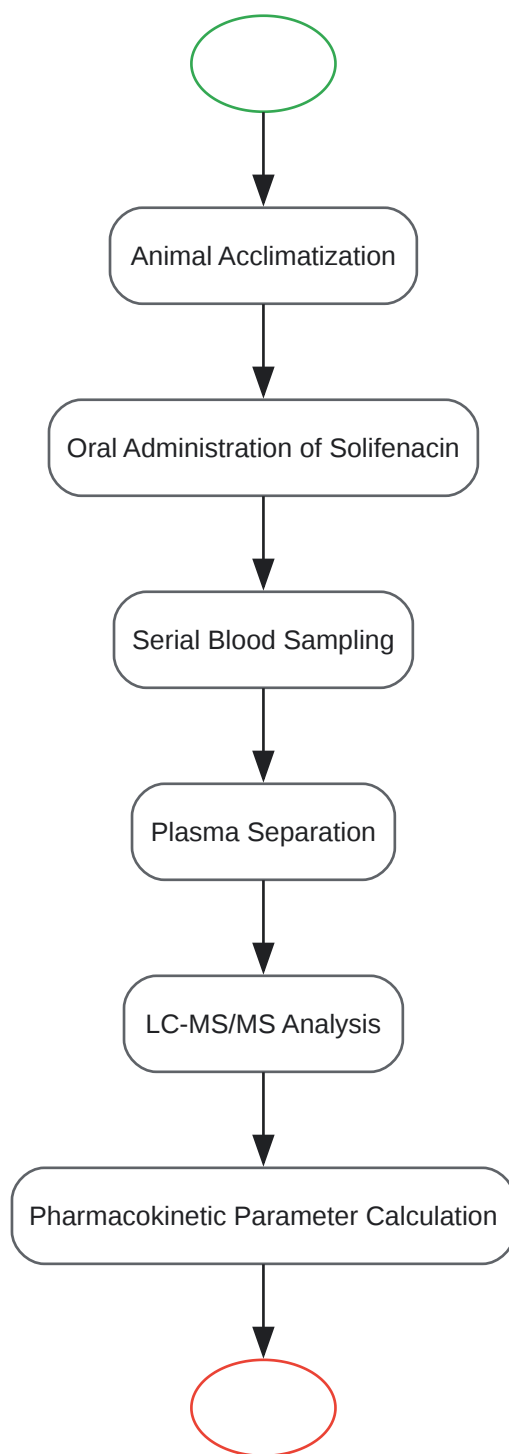
Pharmacokinetic properties of Solifenacin have been characterized in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Human	Pediatric (NDO)
Bioavailability	~90%[1][4][5]	-
Time to Peak (Tmax)	3 - 8 hours[1][4]	2 - 6 hours[2]
Plasma Protein Binding	~98% (mainly to α 1-acid glycoprotein)[1]	~98%[2]
Volume of Distribution (Vd)	~600 L[1][4]	33 - 750.9 L[2]
Metabolism	Extensive hepatic metabolism via CYP3A4[1][4]	Primarily via CYP3A4[2]
Elimination Half-life (t _{1/2})	33 - 85 hours[4]	-
Clearance	7 - 14 L/h[4]	1.35 - 15.7 L/h[2]
Excretion	~7% unchanged in urine[4][5]	-

This protocol outlines a typical approach for assessing the pharmacokinetics of Solifenacin following oral administration in rats.

- Animal Model:
 - Species: Sprague-Dawley rats
 - Sex: Male and Female
 - Age: 8-10 weeks
 - Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dosing:
 - Drug: Solifenacin succinate
 - Dose: To be determined based on intended therapeutic range and preliminary toxicity data.

- Route of Administration: Oral gavage.
- Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.
- Blood Sampling:
 - A sparse sampling or serial sampling design can be used.
 - Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
 - Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- Sample Processing and Analysis:
 - Plasma is separated by centrifugation.
 - Plasma concentrations of Solifenacin and its major metabolites are determined using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL/F, Vd/F) are calculated using non-compartmental analysis software.



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Caption: Pharmacokinetic Study Workflow.

Toxicology Studies in Animal Models

Toxicology studies are essential for defining the safety profile of Solifenacin. These studies have been conducted in mice, rats, and dogs.

Species	Duration	Dose Levels (mg/kg/day)	Key Findings
Mouse	104 weeks	Up to 200	No increase in tumors was observed.[6]
Rat	104 weeks	Males: up to 20, Females: up to 15	No increase in tumors was observed.[6]
Rat	26 weeks	≥ 30	Follicular degeneration/reduced corpora lutea in ovaries and uterine atrophy in females that died or were sacrificed prematurely. [6]
Dog	13 weeks	≥ 3	Low uterine weight and uterine immaturity in females.[6]

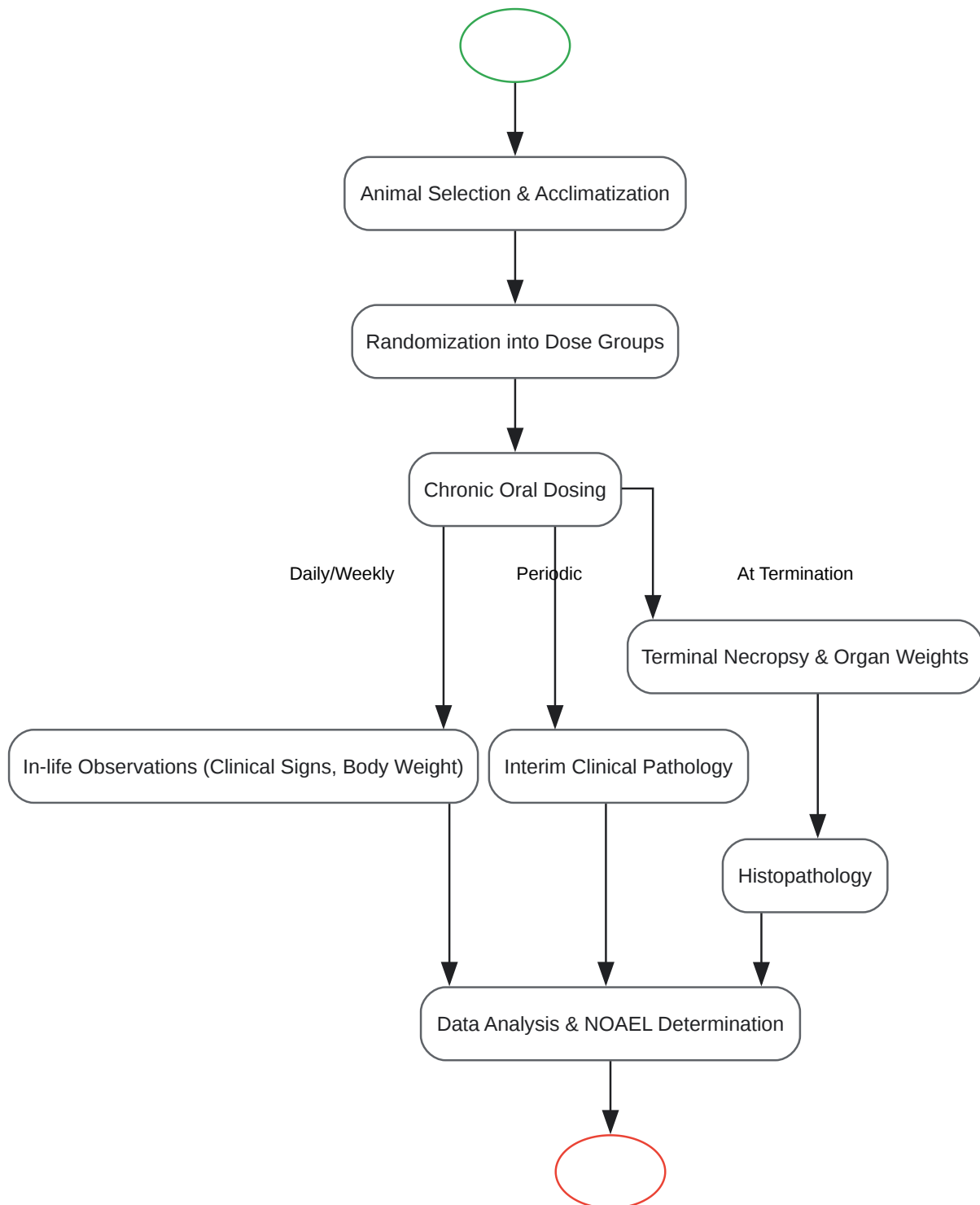
Dosing Start	Duration	NOAEL (mg/kg/day)	Adverse Findings at Higher Doses
Postnatal Day 10	12 weeks	10	Increased lethality and effects on triglyceride levels at 30 and 60 mg/kg/day.[7]
Postnatal Day 21	4 weeks	-	Well tolerated at 10 and 30 mg/kg/day.[7]

This protocol provides a general framework for a long-term toxicity study of Solifenacin in rats.

- Animal Model:

- Species: Fischer 344 rats.[6]
- Sex: Equal numbers of males and females.
- Age: Young adults at the start of the study.
- Housing: Individually or in small groups in standard laboratory conditions.
- Dosing:
 - Drug: Solifenacin succinate.
 - Dose Levels: At least three dose levels (low, mid, high) and a control group. Doses are selected based on shorter-term toxicity and pharmacokinetic data.
 - Route of Administration: Oral (gavage or in feed).
 - Duration: Up to 104 weeks.[6]
- In-life Observations:
 - Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology and Neurological Examinations: Performed at regular intervals.
- Clinical Pathology:
 - Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures:
 - At the end of the study, animals are euthanized.
 - A full necropsy is performed, and organ weights are recorded.

- A comprehensive set of tissues is collected and preserved for histopathological examination.
- Data Analysis:
 - Statistical analysis is performed to identify any dose-related effects on the measured parameters.
 - The No-Observed-Adverse-Effect-Level (NOAEL) is determined.



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